molecular formula C26H26FN3O3 B2479184 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea CAS No. 1022256-59-2

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea

Cat. No.: B2479184
CAS No.: 1022256-59-2
M. Wt: 447.51
InChI Key: ZNIBLLGFJTYLBS-UHFFFAOYSA-N
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Description

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining isoquinoline and urea moieties, which may contribute to its biological activity.

Scientific Research Applications

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in diseases.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97 , a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .

Mode of Action

The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its strong preference for the sigma-2 receptor . The interaction of the compound with the sigma-2 receptor can lead to changes in intracellular calcium regulation and cholesterol homeostasis .

Biochemical Pathways

The sigma-2 receptor is involved in several biochemical pathways related to calcium regulation and cholesterol homeostasis . The activation of the sigma-2 receptor by the compound can affect these pathways, potentially leading to downstream effects such as the relief of mechanical hyperalgesia in models of chronic pain .

Pharmacokinetics

Following oral administration, the compound shows rapid absorption and peak plasma concentration (Cmax) occurs within 10 minutes of dosing . The compound also shows adequate, absolute oral bioavailability of 29.0% . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of the sigma-2 receptor by the compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice . This suggests that the compound could potentially be used in the development of novel pain therapeutics .

Action Environment

Preparation Methods

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(5-fluoro-2-methylphenyl)urea can be compared with similar compounds, such as:

    1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea: This compound has a similar structure but differs in the position of the fluoro and methyl groups on the phenyl ring.

    1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-methylphenyl)urea: Another similar compound with different substituent positions on the phenyl ring.

The uniqueness of this compound lies in its specific substituent pattern, which may influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3/c1-16-4-7-19(27)14-22(16)30-26(31)29-20-8-5-17(6-9-20)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIBLLGFJTYLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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